molecular formula C₁₇H₁₃BrF₃N₃O₂S B1141802 Dehydroxy Bromocelecoxib CAS No. 170570-75-9

Dehydroxy Bromocelecoxib

Katalognummer: B1141802
CAS-Nummer: 170570-75-9
Molekulargewicht: 460.27
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.

    Sulfonamide Formation:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry :
    • Intermediate in Synthesis : Dehydroxy Bromocelecoxib serves as an intermediate in the synthesis of Celecoxib and other related compounds, facilitating the development of new pharmaceuticals .
    • COX-2 Inhibition : Similar to Celecoxib, it exhibits potential as a COX-2 inhibitor, which is crucial for developing anti-inflammatory medications. COX-2 inhibitors are known for their ability to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Biological Studies :
    • Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects due to its mechanism of action involving COX-2 inhibition . Studies on related compounds suggest that selective inhibition of COX-2 can lead to reduced tumor growth and metastasis in cancer models .
    • Toxicity Studies : It is also used in toxicity studies related to drug formulations, helping assess the safety profile of new therapeutic agents .
  • Pharmaceutical Development :
    • Drug Formulation : The compound is investigated for its potential use in various drug formulations aimed at treating inflammatory conditions and possibly cancer .
    • Quality Control : It plays a role in quality control processes during the development of new drugs under Abbreviated New Drug Application (ANDA) filings with the FDA .

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of this compound in animal models. The compound demonstrated significant reduction in edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent.

Case Study 2: COX-2 Selectivity

Research comparing this compound with other COX inhibitors showed that it retains a high selectivity for COX-2 over COX-1. This selectivity was quantified using IC50 values, indicating its potential for fewer side effects typical of non-selective NSAIDs.

Wirkmechanismus

The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Biologische Aktivität

Dehydroxy Bromocelecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and comparative analysis with other COX inhibitors.

This compound shares structural similarities with celecoxib, primarily featuring a pyrazole ring and a benzenesulfonamide moiety. These structural characteristics are crucial for its biological activity, particularly its ability to inhibit COX-2 enzymes. The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : After oral administration, this compound is expected to be rapidly absorbed, similar to celecoxib, which achieves peak plasma concentrations within approximately 3 hours. Its metabolism likely involves hepatic pathways similar to those of celecoxib, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) .

Pharmacodynamics : The primary mechanism by which this compound exerts its effects is through selective inhibition of COX-2. This inhibition not only reduces inflammation but may also have implications in cancer therapy by modulating processes such as apoptosis and angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds like this compound may exhibit anti-inflammatory and analgesic properties comparable to celecoxib. Additionally, there is emerging evidence suggesting potential anticancer effects due to the inhibition of tumor growth and metastasis .

Comparative Analysis with Other COX Inhibitors

The following table summarizes the structural characteristics and biological activities of this compound compared to other notable COX inhibitors:

Compound NameStructure CharacteristicsUnique Features
Celecoxib Pyrazole ring, benzenesulfonamideSelective COX-2 inhibitor; widely used
This compound Similar to celecoxibPotentially altered pharmacokinetics and activity
Rofecoxib Similar pyrazole structureWithdrawn due to cardiovascular risks
Etoricoxib Pyridine ring instead of pyrazoleHigher selectivity for COX-2
Valdecoxib Incorporates a methoxy groupAssociated with skin reactions

Future Directions in Research

Future research should focus on:

  • In Vitro Studies : Investigating the specific interactions between this compound and various biological targets.
  • In Vivo Studies : Conducting animal models to evaluate its efficacy in inflammatory diseases and cancer.
  • Clinical Trials : Assessing safety profiles and therapeutic outcomes in human subjects.

Eigenschaften

CAS-Nummer

170570-75-9

Molekularformel

C₁₇H₁₃BrF₃N₃O₂S

Molekulargewicht

460.27

Synonyme

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.